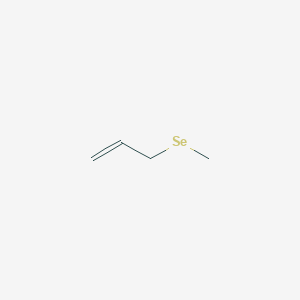

Methyl 2-propenyl selenide

Description

Properties

CAS No. |

93370-41-3 |

|---|---|

Molecular Formula |

C4H8Se |

Molecular Weight |

135.08 g/mol |

IUPAC Name |

3-methylselanylprop-1-ene |

InChI |

InChI=1S/C4H8Se/c1-3-4-5-2/h3H,1,4H2,2H3 |

InChI Key |

FLYUHVDDRSUKDK-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]CC=C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Propenyl Selenide

Mechanisms of Allyl Selenide (B1212193) Rearrangements

Allyl selenides, including methyl 2-propenyl selenide, are known to undergo pericyclic reactions, most notably-sigmatropic rearrangements. These rearrangements can proceed through two primary intermediates: selenium ylides and selenoxides.

-Sigmatropic Rearrangements of Allyl Selenium Ylides and Selenoxides

Allyl Selenium Ylides: The-sigmatropic rearrangement of an allylic selenium ylide provides a powerful method for carbon-carbon bond formation. These ylides are typically generated in situ from the corresponding allyl selenide. One common method involves the reaction of the selenide with a carbene, which is often produced from a diazo compound in the presence of a metal catalyst such as rhodium(II) or copper(I). The resulting selenium ylide rapidly rearranges to furnish a homoallylic selenide. This process is synthetically valuable for creating complex molecular architectures.

Allyl Selenoxides: The-sigmatropic rearrangement of allyl selenoxides is a well-established method for the synthesis of allylic alcohols. The reaction sequence begins with the oxidation of the allyl selenide to the corresponding allyl selenoxide. This intermediate is generally unstable and undergoes a rapid rearrangement through a five-membered cyclic transition state to form an allylic selenenate ester. Subsequent hydrolysis of the selenenate ester yields the final allylic alcohol product.

Oxidation Reactions of Allyl Selenides to Selenoxides and Selenones

The selenium atom in this compound can exist in various oxidation states, primarily Se(II) in the selenide form. It can be readily oxidized to Se(IV) (selenoxide) and further to Se(VI) (selenone).

The initial oxidation of a selenide to a selenoxide is a rapid process. However, the subsequent oxidation of the selenoxide to the corresponding selenone is more challenging. The electron-withdrawing nature of the oxygen atom in the selenoxide decreases the electron density on the selenium atom, making it less susceptible to further oxidation. Consequently, stronger oxidizing agents are required to effect the conversion to a selenone. Electrochemical studies have shown that alkyl selenides are generally oxidized at a lower potential than aryl selenides.

| Transformation | Oxidizing Agent(s) | Notes |

| Selenide to Selenoxide | Hydrogen peroxide (H₂O₂), Ozone (O₃), meta-Chloroperbenzoic acid (m-CPBA), Sodium periodate (B1199274) (NaIO₄) | This oxidation is generally fast and efficient under mild conditions. |

| Selenoxide to Selenone | Potassium permanganate (B83412) (KMnO₄), Peracids (e.g., excess m-CPBA) | Requires stronger oxidizing conditions due to the deactivation of the selenium center in the selenoxide. |

| Selenide to Selenone | Ozone (O₃), Potassium permanganate (KMnO₄), Peracids (excess) | A one-step conversion requires potent oxidizing agents and can sometimes be accompanied by side reactions. |

Catalytic Oxidation Pathways Mediated by Organoselenium Species

Organoselenium compounds themselves can act as efficient catalysts in oxidation reactions, particularly in conjunction with stoichiometric oxidants like hydrogen peroxide. Seleninic acids (RSeO₂H), which can be formed in situ from the oxidation of selenides or diselenides, are key catalytic species.

The catalytic cycle is believed to involve the activation of hydrogen peroxide by the seleninic acid to form a highly reactive peroxyseleninic acid (RSe(O)OOH). This peroxy species is a powerful oxygen transfer agent capable of oxidizing a wide range of substrates. The seleninate ester catalyst is then regenerated, allowing the cycle to continue. While Se(IV) species have long been considered the primary active oxidants, recent studies suggest the potential involvement of Se(VI) intermediates, such as peroxyselenonic acids, in certain catalytic oxidations.

Homolytic Cleavage of Carbon-Selenium Bonds in Radical Processes

The carbon-selenium (C-Se) bond is significantly weaker than corresponding C-S and C-O bonds, making it susceptible to homolytic cleavage under radical conditions. This property allows organoselenium compounds like this compound to serve as effective precursors for carbon-centered radicals.

The homolytic scission of the C-Se bond can be initiated by heat, photolysis, or more commonly, through the use of a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a reagent like tributyltin hydride. The resulting carbon radical can then participate in a variety of synthetic transformations, including intermolecular additions and intramolecular cyclizations. This strategy has been widely employed in organic synthesis to construct complex cyclic and acyclic molecules. For instance, the radical cyclization of appropriately functionalized selenoethers is a key step in the synthesis of various natural products.

Electrophilic and Nucleophilic Behavior of Allyl Selenide Moieties

The this compound molecule possesses dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Behavior: The selenium atom in the selenide is nucleophilic due to the presence of lone pairs of electrons. It can react with various electrophiles. For example, treatment with an alkyl halide can lead to the formation of a selenonium salt. The allylic protons adjacent to the selenium atom can also be abstracted by a strong base to generate a resonance-stabilized allylic carbanion. This carbanion is a potent nucleophile that can react with a range of electrophiles, such as aldehydes and ketones. In reactions with π-allyl palladium complexes, bulky nucleophiles have been observed to attack the less substituted end of the allyl unit.

Electrophilic Behavior: While the selenide itself is not typically considered an electrophile, electrophilic selenium reagents are widely used in organic synthesis. These reagents, such as selenenyl halides (RSeX), are often generated from diselenides and react readily with nucleophiles. The addition of electrophilic selenium species to alkenes, a process known as selenofunctionalization, is a powerful method for the vicinal difunctionalization of double bonds. For example, the reaction of selenium dibromide with alkenes in the presence of an alcohol leads to the formation of bis(2-alkoxyalkyl) selenides. In the context of this compound, the double bond can undergo electrophilic addition reactions, with the selenium atom influencing the regioselectivity of the attack.

Cross-Coupling Reactions Involving Vinyl Selenides as Synthetic Intermediates

While this compound is an allyl selenide, it is structurally related to vinyl selenides, which are highly versatile intermediates in modern organic synthesis, particularly in the context of transition metal-catalyzed cross-coupling reactions. These reactions provide efficient and stereoselective methods for the construction of carbon-carbon and carbon-heteroatom bonds.

Vinyl selenides can participate in a variety of named cross-coupling reactions, including the Suzuki, Sonogashira, Negishi, and Kumada reactions. In these transformations, the organoselenium moiety often acts as a "pseudohalide," undergoing oxidative addition to a low-valent transition metal catalyst, typically based on palladium or nickel. This is followed by transmetalation with a suitable organometallic partner and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. These reactions often proceed with retention of the stereochemistry of the vinyl selenide, making them valuable for the synthesis of stereodefined alkenes.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type |

| Kumada Coupling | Pd(PPh₃)₄ or Ni-phosphine complexes | Grignard Reagents (R-MgX) | Substituted Alkenes |

| Suzuki Coupling | Pd(0) complexes, Cu(I) co-catalyst | Boronic Acids (R-B(OH)₂) | Biaryls, Substituted Alkenes |

| Sonogashira Coupling | Pd(0)/Cu(I) complexes | Terminal Alkynes (R-C≡CH) | Enynes |

| Negishi Coupling | Pd(0) or Ni(0) complexes | Organozinc Reagents (R-ZnX) | Substituted Alkenes, Dienes |

Formation of Selenium-Containing Heterocycles from Allyl Selenide Precursors

Allyl selenides, including this compound, serve as versatile precursors for the synthesis of a variety of selenium-containing heterocycles. chim.itresearchgate.net These reactions leverage the unique reactivity of the allyl and selenide functional groups to construct five- and six-membered ring systems, which are significant motifs in medicinal chemistry and materials science. chim.itresearchgate.net The synthetic strategies often involve intramolecular cyclization, cascade reactions, or rearrangements initiated at the selenium atom or the allyl moiety. researchgate.netclockss.org

Key examples of heterocycles formed from allyl selenide precursors include:

Dihydropyrroles : Formed through a rhodium-catalyzed cascade reaction between allyl selenides and N-sulfonyl-1,2,3-triazoles. rsc.org

Cyclic Seleninate Esters : Generated via in situ oxidation of allyl ω-hydroxyalkyl selenides, leading to highly active catalytic species like 1,2-oxaselenolane Se-oxide. acs.orgnih.gov

1,3-Selenazolidines : Synthesized from the cyclization of N-allyl-selenoureas, which are derivatives of allyl selenides. nih.gov

The transformation of allyl selenides into these cyclic structures often proceeds with high efficiency and selectivity, providing valuable routes to complex molecules. rsc.orgacs.org

Ring Expansion and Cyclization Mechanisms

The formation of heterocyclic systems from allyl selenide precursors is governed by specific reaction mechanisms, including intramolecular cyclizations and rearrangements that can lead to ring expansion. rsc.orgbeilstein-journals.org

Cyclization Mechanisms

Several distinct cyclization pathways have been identified for allyl selenide derivatives.

One prominent mechanism is a cascade reaction involving sigmatropic rearrangement and radical cyclization . rsc.org In the rhodium(II)-catalyzed reaction of allyl selenides with triazoles, the process begins with the formation of a rhodium imino-carbene complex. researchgate.netrsc.org This intermediate reacts with the allyl selenide, which can act as both a substrate and a mediator, to undergo a rsc.orgacs.org-sigmatropic rearrangement. The resulting intermediate then participates in a selenium-mediated radical cyclization to yield the final dihydropyrrole product. rsc.org Control experiments have substantiated the radical nature of this cyclization step. rsc.org

Another significant pathway involves oxidation followed by rsc.orgacs.org-sigmatropic rearrangement . Allyl ω-hydroxyalkyl selenides can be oxidized, for instance by hydroperoxides, to the corresponding selenoxide. This intermediate rapidly undergoes a rsc.orgacs.org-sigmatropic rearrangement and subsequent cyclization to generate stable, five-membered cyclic seleninate esters, such as 1,2-oxaselenolane Se-oxide. acs.orgnih.gov This cyclic product is a remarkably active catalyst in model systems mimicking glutathione (B108866) peroxidase (GPx) activity. acs.org

For N-allyl-selenoureas, cyclization proceeds via a 5-endo closure mechanism . Treatment with hydrogen chloride preferentially forms 2-imino-5-methyl-1,3-selenazolidines. The formation of the five-membered ring is driven by the generation of a more stable carbonium ion intermediate. nih.gov

| Precursor Type | Reagents | Key Mechanism Steps | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Allyl Selenide | N-sulfonyl-1,2,3-triazole, Rh(II) catalyst | rsc.orgacs.org-Sigmatropic Rearrangement, Radical Cyclization | Dihydropyrrole | rsc.org |

| Allyl ω-hydroxyalkyl selenide | Hydroperoxide (e.g., t-BuOOH) | Oxidation, rsc.orgacs.org-Sigmatropic Rearrangement, Cyclization | 1,2-Oxaselenolane Se-oxide | acs.org |

| N-allyl-selenourea | Hydrogen Chloride (HCl) | 5-endo Cyclization | 2-imino-5-methyl-1,3-selenazolidine | nih.gov |

Ring Expansion Mechanisms

Ring expansion is another fascinating transformation observed in systems derived from allyl selenide-type structures, particularly through the intermediacy of seleniranium ions. researchgate.netbeilstein-journals.org A notable example is the reaction of 2-(bromomethyl)-1,3-thiaselenole with nucleophiles. beilstein-journals.org This substrate, though not a simple allyl selenide, generates a key seleniranium intermediate analogous to those in allyl selenide chemistry.

The reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272) initially leads to a rearrangement with ring expansion . This occurs via a nucleophilic attack on a carbon atom of the intermediate seleniranium cation, resulting in the formation of a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate. beilstein-journals.org This kinetically favored product can then undergo a subsequent rearrangement involving ring contraction to yield a thermodynamically more stable five-membered 1,3-thiaselenol-2-ylmethyl selenocyanate. beilstein-journals.org These rearrangements highlight the ability of selenium to facilitate complex structural reorganizations, providing pathways from five-membered rings to expanded six-membered heterocycles and back. researchgate.netbeilstein-journals.org

| Precursor | Key Intermediate | Mechanism | Ring-Expanded Product | Reference |

|---|---|---|---|---|

| 2-(bromomethyl)-1,3-thiaselenole | Seleniranium Cation | Nucleophilic attack followed by rearrangement with ring expansion | 2,3-dihydro-1,4-thiaselenine derivative | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Propenyl Selenide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ⁷⁷Se, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum of methyl 2-propenyl selenide (B1212193) is expected to show three distinct sets of signals corresponding to the three unique proton environments: the seleno-methyl group (Se-CH₃), the allylic methylene (B1212753) group (Se-CH₂-), and the terminal vinyl group (-CH=CH₂).

Methyl Protons (Se-CH₃): A singlet is anticipated for the three protons of the methyl group attached to the selenium atom. Its chemical shift would appear in the upfield region, characteristic of methyl groups bonded to a heteroatom.

Allylic Methylene Protons (Se-CH₂-): These two protons are adjacent to both the selenium atom and the double bond. They would likely appear as a doublet, coupled to the adjacent vinyl proton (-CH=).

Vinyl Protons (-CH=CH₂): The three protons on the double bond form a complex splitting pattern. The geminal protons (=CH₂) are diastereotopic and will exhibit distinct chemical shifts, each appearing as a doublet of doublets due to coupling with each other (geminal coupling) and with the vicinal proton (-CH=). The single vinyl proton (-CH=) will appear as a multiplet, coupled to both the allylic methylene protons and the two terminal vinyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-propenyl Selenide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Se-CH ₃ | ~1.9 - 2.1 | Singlet (s) |

| Se-CH ₂- | ~3.1 - 3.3 | Doublet (d) |

| -CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) |

| -CH=CH ₂ (trans) | ~5.0 - 5.2 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom.

Methyl Carbon (Se-CH₃): This carbon appears as a single peak in the upfield region of the spectrum.

Methylene Carbon (Se-CH₂-): The allylic carbon signal is expected to be shifted downfield compared to the methyl carbon due to the influence of the adjacent double bond and selenium atom.

Vinylic Carbons (-CH=CH₂): The two carbons of the double bond will have signals in the characteristic downfield region for sp²-hybridized carbons, typically between 115 and 135 ppm.

In high-resolution spectra, coupling between carbon and the NMR-active ⁷⁷Se isotope can sometimes be observed, providing direct evidence of the C-Se bond. mdpi.com For instance, in related vinyl selenides, C-Se coupling constants (JC-Se) of around 107.0 Hz have been reported. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Se-C H₃ | ~5 - 10 |

| Se-C H₂- | ~25 - 30 |

| -CH=C H₂ | ~115 - 120 |

The ⁷⁷Se nucleus (I = 1/2, 7.6% natural abundance) is an excellent probe for studying organoselenium compounds, despite its lower natural abundance. ⁷⁷Se NMR spectra are characterized by a very wide chemical shift range, making the technique highly sensitive to subtle changes in the selenium atom's electronic and structural environment. nih.gov The chemical shifts are typically referenced against dimethyl selenide. nih.gov For vinyl selenide derivatives, chemical shifts are generally expected in the range of 200-300 ppm. vulcanchem.com The specific chemical shift for this compound would provide key information about the electronic nature of the selenium center as influenced by its methyl and allyl substituents. The conformational effects of the molecule can have a significant impact on the isotropic chemical shift. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alkene and alkyl components.

Key expected absorption bands include:

=C-H Stretch: A band appearing just above 3000 cm⁻¹, typically around 3080 cm⁻¹, is characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the vinyl group. vscht.czdocbrown.info

-C-H Stretch: Absorptions for the C-H stretching vibrations of the sp³-hybridized methyl and methylene groups are expected to appear just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹. libretexts.org

C=C Stretch: A moderate absorption band in the 1680-1620 cm⁻¹ region signifies the carbon-carbon double bond stretching vibration, a key indicator of the alkene group. mdpi.comdocbrown.info

=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group (=CH₂) typically produce strong bands in the 990-890 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl | =C-H Stretch | 3075 - 3095 docbrown.info |

| Alkyl | -C-H Stretch | 2860 - 2975 docbrown.info |

| Alkene | C=C Stretch | 1620 - 1680 vscht.czdocbrown.info |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition. For this compound (C₄H₈Se), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum of an organoselenium compound is readily identifiable by a characteristic isotopic pattern. Selenium has several stable isotopes, with the most abundant being ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any selenium-containing fragments.

Analysis of the fragmentation pattern gives insight into the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) or the allyl radical (•C₃H₅), or cleavage of the C-Se bonds.

Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₈Se)

| Ion/Adduct | Molecular Formula | Predicted m/z (for ⁸⁰Se) |

|---|---|---|

| [M]⁺ | C₄H₈Se | 135.97913 uni.lu |

| [M+H]⁺ | C₄H₉Se | 136.98641 uni.lu |

Data sourced from predicted values. uni.lu

Advanced Techniques for Stereochemical Assignment (e.g., X-ray Crystallography for Related Compounds)

While the spectroscopic methods described above are powerful for determining connectivity, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for the liquid compound this compound may not be readily available, the technique is frequently applied to solid, crystalline organoselenium derivatives to confirm their molecular structures. mdpi.comresearchgate.net

The incorporation of selenium is a valuable tool in the structural biology of proteins and nucleic acids. researchgate.netnih.gov By replacing sulfur with selenium (e.g., creating selenomethionine (B1662878) from methionine) or by co-crystallizing a protein with a selenium-containing ligand, the "heavy" selenium atom can be used to solve the phase problem in X-ray diffraction experiments through techniques like Multi-wavelength Anomalous Dispersion (MAD). nih.govbeilstein-journals.org For example, selenoglycosides have been successfully used as heavy-atom probes to determine the crystal structures of their protein receptors. beilstein-journals.org This highlights the broader importance of developing and characterizing organoselenium compounds for advanced structural analysis in chemistry and biology.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl selenide |

| Selenomethionine |

Computational Chemistry and Theoretical Studies on Methyl 2 Propenyl Selenide

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These methods allow for the characterization of transient species such as transition states and intermediates, providing a detailed picture of reaction pathways.

One of the key reactions of allylic selenides is their oxidation to allylic selenoxides, which then undergo a escholarship.orgresearchgate.net-sigmatropic rearrangement. DFT has been used to model the transition states for this rearrangement. nih.gov Calculations show that the reaction proceeds through either an endo or exo transition state, and the relative energies of these states determine the stereochemical outcome of the reaction. nih.gov For instance, in the rearrangement of allylic aryl-selenoxides, the endo transition state is generally preferred if the allyl group is unsubstituted at the 2-position. nih.gov

DFT calculations have also been employed to elucidate the mechanism of other complex transformations. In one study, the formation of a selenophene (B38918) from 2,3-dichloroprop-1-ene and selenium was investigated. The proposed mechanism involves the migration of a selenium atom along the propenyl chain, a process that likely occurs via a seleniranium intermediate, the energetics of which were studied using DFT (B3LYP) calculations. researchgate.net

Furthermore, DFT has been used to compare different potential mechanistic pathways. In the selenium dioxide-mediated allylic oxidation of alkenes, calculations helped to confirm that the reaction likely proceeds through a concerted ene reaction followed by a escholarship.orgresearchgate.net-sigmatropic rearrangement, with the transition states for these steps being optimized at the B3LYP/6-311+G(d,p) level of theory. researchgate.net

In a selenium-catalyzed sulfenofunctionalization of allylboronic acids, DFT calculations detailed the entire catalytic cycle. rsc.org The study identified the key steps, including the initial transfer of the SCF₃ group from the reagent to the diphenyl selenide (B1212193) catalyst, a process facilitated by an acid co-catalyst. The calculations provided the free energy barriers for each step, from the formation of the active electrophile to the final deborylative opening of a thiiranium ion intermediate. rsc.orgrsc.org

| Reaction Step | Species | Calculated Free Energy (kcal/mol) |

|---|---|---|

| SCF₃ Transfer to Catalyst | Transition State (TS1) | 24.2 |

| Intermediate (Int1) | 21.3 | |

| Proton Transfer | Transition State (TS2) | 21.9 (0.6 relative to Int1) |

Electronic Structure Analysis of Selenium Bonds in Allyl Selenides

The electronic structure of the selenium atom and its bonds dictates the chemical behavior of allyl selenides. The Se-C bond in these compounds has unique characteristics. X-ray crystallographic analyses of related selenium compounds show that the Se-C bond length can be significantly shorter than a standard single bond (typically 1.95–2.04 Å), suggesting a degree of double-bond character due to resonance. mdpi.com For example, in certain selenonium ylides, Se-C bond lengths have been observed to be as short as 1.873 Å. mdpi.com The geometry at the selenium atom in such compounds is often pyramidal. mdpi.com

The electronic environment of the selenium atom is sensitive to neighboring functional groups. The presence of electronegative atoms, such as chlorine or bromine, in a molecule can decrease the electron density on the selenium atom. mdpi.com This modulation of electron density is crucial for the redox properties of organoselenium compounds.

Theoretical studies provide deeper insights into these electronic features. In the radical hydroselenation of alkenes, DFT calculations revealed a significant "β-selenium effect." chemrxiv.org This effect describes how a selenide group positioned beta to a carbon-centered radical can delocalize the radical through space. This delocalization occurs via the interaction of the singly occupied molecular orbital (SOMO) of the radical with the lone pair orbitals of the selenium atom. This interaction stabilizes the transition state for hydrogen atom transfer (HAT) and influences the stereoselectivity of the reaction. chemrxiv.org The delocalization is more pronounced in an anti orientation compared to a syn orientation, leading to significant energy differences. chemrxiv.org

Theoretical Predictions of Reactivity and Selectivity

A major strength of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. By comparing the calculated activation energies for different competing pathways, researchers can forecast the major product of a reaction.

In the escholarship.orgresearchgate.net-sigmatropic rearrangement of allylic selenoxides, DFT calculations predict that enantioselectivity is highest for molecules with substitutions at the 1- or (E)-3- position of the allyl group. This is based on the calculated energy difference between the diastereomeric endo and exo transition states. nih.gov A larger energy difference leads to higher selectivity.

Similarly, in the radical hydroselenation of alkenes, DFT calculations explain the high anti-selectivity observed experimentally. The transition state for hydrogen atom transfer to the carbon radical is significantly lower in energy when the incoming hydrogen atom is anti to the C-Se bond, as opposed to syn. Calculations for a model system showed an 8.03 kcal/mol preference for the anti transition state, which corresponds to a predicted diastereomeric ratio of >99:1. chemrxiv.org This high selectivity is attributed to the stabilizing through-space delocalization of the radical onto the selenium atom in the anti conformation. chemrxiv.org

DFT calculations have also been essential in understanding the origins of stereoselectivity in selenium-catalyzed reactions. For the sulfenofunctionalization of chiral allylboronic acids, the models correctly predicted the stereochemical outcome by analyzing the energies and geometries of the transition states leading to different potential products. rsc.orgrsc.org

| Reaction | Competing Transition States | Calculated Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Radical Hydroselenation (HAT Step) | TS-anti | 14.98 | >99:1 dr (anti) |

| TS-syn | 23.01 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic details of static structures and reaction pathways, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com These simulations treat molecules using classical mechanics (force fields) and can model the dynamics of larger systems, including solvent effects. mdpi.comtsukuba.ac.jp MD simulations are widely used to investigate the conformational changes of molecules, study the binding of ligands to proteins, and calculate various thermodynamic and structural properties. mdpi.com

Molecular dynamics can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. tsukuba.ac.jp This hybrid approach treats a chemically reactive part of a system with high-level quantum calculations, while the surrounding environment (like a solvent or protein) is handled with more efficient classical force fields. tsukuba.ac.jp This allows for the simulation of chemical reactions in complex, realistic environments.

Although these computational techniques are powerful, specific molecular dynamics simulation studies focusing exclusively on the conformational dynamics of isolated methyl 2-propenyl selenide are not prominent in the surveyed literature. However, the application of such methods could provide valuable information on its conformational preferences, interactions with solvent molecules, and dynamic behavior in various environments.

Biological Activities and Mechanistic Pathways of Methyl 2 Propenyl Selenide and Allyl Selenides in Vitro and Animal Models

Enzyme Mimetic Activities and Related Mechanistic Pathways

A key feature of many organoselenium compounds is their ability to mimic the function of native selenoenzymes, most notably glutathione (B108866) peroxidase (GPx). This mimetic activity is central to their antioxidant properties.

Glutathione Peroxidase (GPx) Mimetic Activity Mechanisms

Allyl selenides have demonstrated notable efficacy as mimics of glutathione peroxidase. acs.orgnih.gov This activity allows them to catalyze the reduction of harmful peroxides, such as hydrogen peroxide and organic hydroperoxides, using thiols like glutathione (GSH) as the reducing substrate, thereby mitigating oxidative damage. acs.orgresearchgate.net While diselenides often show poor catalytic activity, allyl selenides have been found to be more effective. acs.orgnih.gov

In studies using a model system with tert-butyl hydroperoxide and benzyl (B1604629) thiol, certain allyl selenides displayed significant catalytic activity. acs.org For instance, allyl 3-hydroxypropyl selenide (B1212193) was shown to be a highly effective GPx mimic. acs.orgnih.govresearchgate.net

The catalytic cycle of GPx mimicry by allyl selenides involves a series of oxidation and reduction steps centered on the selenium atom. acs.org The selenium center can exist in various oxidation states, including selenide (-2), selenenic acid (0), seleninic acid (+2), and selenonic acid (+4), although the higher oxidation states are less common in these catalytic cycles. ag.govcdc.gov

For certain allyl selenides, such as allyl ω-hydroxyalkyl selenides, the catalytic process is particularly efficient due to the formation of highly reactive intermediates. acs.orgnih.gov The proposed mechanism involves the following key steps:

Oxidation: The allyl selenide is oxidized by a peroxide (e.g., tert-butyl hydroperoxide), which is believed to undergo a rapid researchgate.netacs.orgsigmatropic rearrangement to form a selenenic ester. acs.org

Formation of a Cyclic Seleninate: In the case of allyl 3-hydroxypropyl selenide, this rearrangement leads to the in situ generation of a five-membered cyclic seleninate ester, 1,2-oxaselenolane Se-oxide. acs.orgnih.govresearchgate.net This cyclic intermediate is considered the true, remarkably active catalyst in the reaction. acs.orgnih.govacs.org

Reaction with Thiol: The cyclic seleninate reacts with a thiol (e.g., benzyl thiol) to produce a thioseleninate. acs.orgacs.org

Regeneration of the Catalyst: Further reaction with the thiol (thiolysis) yields a selenenic acid. acs.orgacs.org Subsequent oxidation and dehydration regenerate the active cyclic seleninate, completing the catalytic cycle. acs.orgacs.org

A competing, less effective deactivation pathway can occur through the formation of a selenenyl sulfide (B99878). acs.orgresearchgate.netacs.org The redox properties of the selenium atom are central to this cycle, as it shuttles between different oxidation states to facilitate the transfer of electrons from the thiol to the peroxide. researchgate.net

Thiol Peroxidase and Oxidase Activities

In addition to mimicking GPx, organoselenium compounds can exhibit broader thiol peroxidase activity, catalyzing the oxidation of various thiols. nih.govresearchgate.net This activity is a key aspect of their biological function. Some organoselenium compounds have also been noted to possess thiol oxidase activity. nih.gov The balance between peroxidase and oxidase activities can vary depending on the specific structure of the selenium compound. nih.gov

Antioxidant Mechanisms of Action

The antioxidant effects of methyl 2-propenyl selenide and related allyl selenides are not solely dependent on their GPx mimetic activity. They can also directly interact with and neutralize reactive oxygen species. acs.orgresearchgate.net

Radical Scavenging Pathways

Organoselenium compounds can act as radical scavengers, although the specific mechanisms for this compound are not extensively detailed in the available literature. Generally, radical scavenging can occur through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. frontiersin.orgresearchgate.net In the context of selenium compounds, the selenium atom can participate in redox reactions that neutralize free radicals. mdpi.com For instance, selenium-centered radicals can be formed, which then participate in reactions that terminate radical chain reactions. mdpi.com The antioxidant activity of selenium nanoparticles has been demonstrated through their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals. mdpi.comnih.gov

Anti-inflammatory Mechanistic Insights

The antioxidant properties of organoselenium compounds are closely linked to their anti-inflammatory effects, as oxidative stress is a key driver of inflammation. nih.govmdpi.com By reducing the levels of reactive oxygen species, these compounds can modulate inflammatory signaling pathways. nih.gov Selenium compounds have been shown to influence the expression and activity of various mediators of inflammation. researchgate.net For example, some selenium compounds can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. nih.gov They may also modulate the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov While specific studies on the anti-inflammatory mechanisms of this compound are limited, the general anti-inflammatory properties of organoselenium compounds suggest potential activity through these pathways. nih.govresearchgate.net

Antiviral Properties and Cellular Mechanisms (e.g., Inhibition of Viral Enzymes)

While research specifically targeting this compound is limited, the broader class of organoselenium compounds, including allyl selenides, has demonstrated notable antiviral activities. The antiviral mechanisms of these compounds are multifaceted, often involving the direct inhibition of viral enzymes crucial for replication and the modulation of host cellular pathways.

Organoselenium compounds have been investigated for their potential to inhibit viral proteases, which are essential for processing viral polyproteins into functional viral enzymes and structural proteins. nih.gov For instance, selenoesters have shown potent antiviral activity against Herpes Simplex Virus-2 (HSV-2). nih.gov The antiviral efficacy of these compounds is often attributed to the unique chemical properties of selenium, which can interact with key amino acid residues, such as cysteine, in the active sites of viral enzymes, leading to their inactivation.

Recent studies have also highlighted the potential of selenium-containing compounds against coronaviruses. A selenium-enriched garlic powder demonstrated the ability to inhibit the replication of SARS-CoV-2 in vitro. nih.gov The proposed mechanisms include the inhibition of the ACE2 receptor and the TMPRSS2 and furin proteases, which are critical for viral entry into host cells. nih.govyoutube.com Furthermore, selenium nanoparticles have also been reported to possess antiviral properties, suggesting a broad-spectrum potential for selenium-based interventions against viral infections. mdpi.comnih.gov

The general mechanism of action for many organoselenium compounds as antiviral agents involves their ability to act as electrophiles, targeting nucleophilic residues like cysteine in viral enzymes. escholarship.org This covalent modification can irreversibly inhibit enzyme function, thereby disrupting the viral life cycle.

Antitumor Activities and Cellular Targets

Allyl selenides, including compounds structurally related to this compound, have shown significant promise as antitumor agents in both in vitro and in vivo models. Their mechanisms of action are diverse, targeting various cellular processes involved in cancer development and progression.

Investigations in Rodent Models (e.g., Decreased Pre-cancerous Cell Production)

Preclinical studies in rodent models have provided compelling evidence for the chemopreventive and therapeutic potential of allyl selenides. Diallyl selenide, a compound structurally similar to this compound, was found to be a potent inhibitor of mammary carcinogenesis in a rat model induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov In this study, diallyl selenide was significantly more active than its sulfur analog, diallyl sulfide. nih.gov

Selenium-enriched garlic, which contains a variety of organoselenium compounds including allyl selenides, has also been shown to be effective in cancer protection. mdpi.com In rat models, selenium-enriched garlic inhibited the initiation phase of DMBA-induced mammary carcinogenesis. nih.gov This was associated with a reduction in DMBA-DNA adduct formation in both the liver and mammary glands. nih.gov Furthermore, an aqueous extract of selenium-enriched garlic was found to suppress the proliferation and survival of transformed mammary epithelial cells, and this effect was partly attributed to the action of Se-methylselenocysteine. oup.com Supplementation with garlic powder and its organosulfur constituents has also been shown to reduce the incidence of mammary cancer in rats. frontiersin.org

The antitumor effects of these compounds are linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate cell cycle progression in cancer cells. nih.govmdpi.com Studies on the sulfur analogs, such as diallyl sulfide and diallyl disulfide, have shown that they can induce a G2/M phase cell cycle arrest in neoplastic cells. jchr.org While the precise molecular targets are still under investigation, evidence suggests that these compounds can influence the activity of key regulatory proteins involved in cell cycle control and apoptosis.

The table below summarizes key findings from rodent model investigations into the antitumor activities of allyl selenides and related compounds.

| Compound/Extract | Rodent Model | Cancer Type | Key Findings |

| Diallyl selenide | Rat | Mammary | Significantly inhibited DMBA-induced tumorigenesis. nih.gov |

| Selenium-enriched garlic | Rat | Mammary | Inhibited the initiation phase of DMBA-induced carcinogenesis. nih.gov |

| Selenium-enriched garlic extract | Rat | Mammary | Suppressed proliferation and induced apoptosis in transformed epithelial cells. oup.com |

| Garlic powder and organosulfur compounds | Rat | Mammary | Reduced the incidence of N-methyl-N-nitrosourea-induced mammary cancer. frontiersin.org |

Neuroprotection and Antidepressant Mechanistic Research

Emerging research suggests that organoselenium compounds, including those found in Allium species like garlic, possess neuroprotective and antidepressant-like properties. nih.gov These effects are primarily attributed to their potent antioxidant and anti-inflammatory activities within the central nervous system.

Studies on garlic and its bioactive constituents have shown potential antidepressant effects in animal models. jchr.orgjchr.org The mechanisms are thought to involve the modulation of monoaminergic systems, including dopaminergic, noradrenergic, and serotonergic pathways. researchgate.net S-allyl cysteine, the sulfur analog of Se-allyl cysteine, has demonstrated antidepressant-like effects in mice, which were associated with a reduction in oxidative stress markers in the hippocampus. mdpi.com Given the chemical similarities and often enhanced biological activity of selenium compounds compared to their sulfur counterparts, it is plausible that allyl selenides like this compound could exert similar or even more potent effects.

The neuroprotective effects of Allium species have also been documented, with their organosulfur compounds being effective in protecting against cell death induced by oxygen-glucose deprivation and cerebral ischemia. These compounds inhibit oxidative stress by scavenging reactive oxygen species (ROS). The antioxidant properties of garlic compounds are well-established and are considered a key mechanism for their neuroprotective actions. nih.gov

Recent research has focused on the development of novel organoselenium compounds with therapeutic potential for neurodegenerative and mental disorders. nih.gov These compounds often exhibit a multi-target profile, addressing the multifactorial nature of these diseases by combating oxidative stress and immunomodulation. nih.gov

Role of Selenium-Containing Amino Acids and Glucosinolates as Precursors

The biosynthesis of this compound and other volatile allyl selenides in plants is intrinsically linked to the metabolism of selenium-containing amino acids. While glucosinolates are well-known sulfur-containing secondary metabolites in Brassicaceae, their direct role as precursors for allyl selenides is not well-documented. Instead, the primary precursors are selenoamino acids, which are synthesized via the sulfur assimilation pathway.

Biosynthetic Pathways and Metabolic Transformations (e.g., Selenocysteine (B57510) Derivatives)

Plants, particularly selenium accumulators like some Allium and Brassica species, can take up inorganic selenium (selenate and selenite) from the soil and metabolize it into various organic forms. scielo.broup.com The initial steps of selenium assimilation parallel those of sulfur, with selenate (B1209512) being activated and subsequently reduced to selenide (H₂Se). nih.gov

Selenide serves as the key intermediate for the synthesis of the primary selenoamino acid, selenocysteine (Sec). nih.gov In plants, this is typically achieved through the incorporation of selenide into an activated serine backbone. researchgate.net Selenocysteine can then be converted into other selenoamino acids, such as selenomethionine (B1662878) (SeMet). researchgate.net

In selenium-accumulating plants, a significant portion of selenocysteine is methylated to form Se-methylselenocysteine. nih.gov This compound is considered a key intermediate in the pathway leading to volatile selenium compounds. scielo.br Further enzymatic reactions can then convert Se-methylselenocysteine into various volatile selenides. While the precise enzymatic steps leading to this compound are not fully elucidated, it is hypothesized to involve processes analogous to the formation of sulfur-containing allyl compounds in garlic, where precursors like S-allyl cysteine are derived from cysteine. It is therefore likely that Se-allyl-selenocysteine is a key precursor, which can then be metabolized to form allyl selenides.

Garlic has been shown to metabolize selenium into several important selenoamino acids, including Se-methylselenocysteine and γ-glutamyl-Se-methylselenocysteine. scielo.brtandfonline.com These compounds are considered precursors to methylselenol, a volatile selenium compound with known anticancer properties. scielo.br The presence of methylated selenium compounds is a characteristic feature of selenium biochemistry in Allium species. nih.gov

The biosynthetic pathway of selenocysteine itself is a highly regulated process that, in many organisms, occurs on its tRNA molecule. mdpi.com

Effects on Specific Biochemical Pathways (e.g., Mitochondrial Function, Thiol Group Oxidation)

Allyl selenides and related organoselenium compounds exert their biological effects by interacting with and modulating specific biochemical pathways. Key among these are pathways related to mitochondrial function and the redox state of cellular thiols.

Selenium compounds have been shown to have a significant impact on mitochondrial function. Supplementation with selenium can stimulate mitochondrial biogenesis and enhance the functional performance of the mitochondrial respiratory chain. nih.govresearchgate.net The sulfur analog of Se-allyl-cysteine, S-allyl-L-cysteine, has been shown to improve mitochondrial function in cellular models of oxidative and nitrosative stress. nih.govresearchgate.net This suggests that allyl selenides could play a protective role in conditions associated with mitochondrial dysfunction.

A critical aspect of the mechanism of action of many selenium compounds is their ability to interact with thiol-containing molecules, such as glutathione and cysteine residues in proteins. youtube.com The selenol group (-SeH) is more nucleophilic and has a lower pKa than the corresponding thiol group (-SH), making it more reactive at physiological pH. nih.gov This enhanced reactivity allows organoselenium compounds to catalytically oxidize thiols in the presence of reactive oxygen species, a process that is central to their antioxidant, glutathione peroxidase-like activity. mdpi.com

However, this reactivity with thiols can also lead to pro-oxidant effects under certain conditions, which is thought to contribute to their anticancer activity. The oxidation of critical protein thiols by selenium compounds can trigger cellular signaling cascades, including the induction of the mitochondrial permeability transition, a key event in apoptosis. researchgate.net The interaction with thiol groups is a fundamental aspect of the bioactivity of organoselenium compounds, influencing a wide range of cellular processes from redox signaling to cell death. nih.govyoutube.com

Advanced Applications and Emerging Research Areas of Allyl Selenides

Catalysis in Organic Synthesis

Organoselenium compounds are recognized for their catalytic capabilities in a variety of organic transformations. thieme-connect.comrsc.org They can act as either nucleophiles or electrophiles, making them versatile intermediates in synthesis. benthamdirect.com The weak bond between selenium and oxygen is a key feature that allows for catalytic approaches to specific chemical changes. thieme-connect.com

The field of asymmetric catalysis, which focuses on the selective production of a single enantiomer of a chiral molecule, has found applications for organoselenium compounds. benthamdirect.commdpi.com Chiral organoselenium compounds are increasingly important as intermediates in the synthesis of pharmaceuticals and other specialized materials. mdpi.com

Research has demonstrated that optically active organoselenium derivatives can be used to achieve highly selective asymmetric synthesis. benthamdirect.com For instance, chiral nitrogen-containing diselenides have been used as procatalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. benthamdirect.com Another significant development is the asymmetric thieme-connect.combenthamdirect.com-sigmatropic rearrangement of allylic selenides with α-diazo pyrazoleamides, catalyzed by a chiral N,N′-dioxide cobalt(II) complex. mdpi.com This method has proven effective for creating optically active selenides with a quaternary C-Se stereocenter, achieving high yields and enantioselectivity. mdpi.com

Furthermore, the oxidation of allylic selenides can lead to a thieme-connect.combenthamdirect.com-sigmatropic rearrangement, a process that has been utilized in the synthesis of α-hydroxy-(E)-β,γ-unsaturated esters with high enantiomeric excess. mdpi.com The ability to use selenium-containing compounds as chiral ligands in metal-catalyzed reactions is an area of growing interest. benthamdirect.com

The role of selenium in biological systems, particularly in selenoenzymes like glutathione (B108866) peroxidase (GPx), has inspired the development of bioinspired organoselenium catalysts. benthamdirect.comnih.gov These synthetic catalysts aim to mimic the redox activity of natural selenoenzymes. nih.gov

Ebselen is a well-known example of a bioinspired organoselenium compound that mimics the activity of GPx. nih.gov This has led to the exploration of other organoselenium compounds as catalysts for oxidation reactions, often using environmentally benign oxidants like hydrogen peroxide. nih.govmdpi.com For example, the oxidation of sulfides to sulfoxides and sulfones can be achieved using selenium dioxide as a catalyst in a bioinspired approach. mdpi.com

These bioinspired systems have also been applied to the cyclofunctionalization of olefins, where an olefin with an internal nucleophile undergoes cyclization. mdpi.com In some cases, these reactions can be performed in water, highlighting the green chemistry potential of these catalysts. mdpi.com

Materials Science Applications

The electronic and structural properties of allyl selenides lend themselves to applications in the field of materials science, from organic electronics to the construction of novel nanomaterials.

In the realm of organic electronics, there is a continuous search for new materials with tailored properties for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govchemrxiv.org Donor-acceptor organic semiconductors are a key class of materials used in these applications, where electron-rich donor units are combined with electron-deficient acceptor units. nih.gov

While specific research on Methyl 2-propenyl selenide (B1212193) as an electron donor is not extensively documented in the provided results, the broader class of organoselenium compounds is relevant. The electronic properties of organoselenium compounds can be tuned, and they can be incorporated into larger molecular structures designed for electronic applications. google.com The development of narrow bandgap organic semiconductors often involves creating strong intramolecular charge-transfer interactions, a principle that could potentially involve selenium-containing donor moieties. nih.gov

Organoselenium compounds serve as valuable precursors for the synthesis of metal selenide nanomaterials and thin films. researchgate.netresearchgate.net These materials are important semiconductors with applications in optoelectronic, electrical, and thermoelectric devices. researchgate.net The use of single-source molecular precursors, where the metal and selenium are present in the same molecule, offers advantages in controlling the stoichiometry and purity of the final material. researchgate.net

For instance, metal selenide nanoparticles (ZnSe, CdSe, HgSe) have been prepared by the thermolysis of metal complexes containing selenolate ligands. researchgate.net Similarly, bismuth selenide (Bi₂Se₃) nanosheets and thin films have been synthesized from organobismuth-selenium precursors. nih.gov These methods allow for the creation of materials with specific morphologies, such as nanosheets with thicknesses of just a few nanometers. nih.gov The deposition of thin films can be achieved through techniques like aerosol-assisted chemical vapor deposition (AACVD). researchgate.netnih.gov

Chemical Probes and Labeling Agents

The reactivity of the allyl group in combination with the selenium atom makes allyl selenides potential candidates for the development of chemical probes and labeling agents. These tools are crucial for studying biological processes and identifying specific molecules within complex mixtures.

While the direct use of Methyl 2-propenyl selenide as a chemical probe is not explicitly detailed in the search results, the underlying chemistry of related compounds provides a basis for this application. For example, S-adenosyl-L-methionine (SAM) analogs containing reactive groups are being developed as probes for methyltransferases, a class of enzymes involved in many biological processes. vcu.edu These probes often feature a "warhead" for covalent modification of the target enzyme and a tag for affinity capture. vcu.edu

Similarly, specialized chemical probes are being designed for the detection and isolation of specific classes of natural products. chemrxiv.org The unique reactivity of the allyl selenide group could potentially be harnessed to create probes that react selectively with certain biological targets or other molecules of interest. The development of photoresponsive dynamic covalent bonds based on the addition-fragmentation chain transfer (AFCT) of allyl selenides further highlights their potential in creating smart materials and responsive chemical systems. rsc.orgrsc.org

Precursors for Other Organoselenium Reagents (e.g., 2-Silylmethylallyllithiums)

Allyl selenides, including "this compound," are valuable precursors for the synthesis of other significant organoselenium and organometallic reagents. Their utility in this context stems from the ability of the carbon-selenium (C-Se) bond to be selectively cleaved, leading to the formation of highly reactive intermediates. A notable application is the generation of functionalized allyllithium reagents, such as 2-silylmethylallyllithiums.

Detailed research in this area has been prominently conducted on compounds closely related to "this compound," providing a clear blueprint for the potential applications of this specific chemical. Studies by Krief, Markó, and their collaborators have demonstrated that substituted allyl selenides are excellent starting materials for generating synthetically useful allyllithium species. thieme-connect.com

A key example that illustrates this methodology is the use of 3-methylseleno-2-[methylselenomethyl]propene as a precursor. thieme-connect.com This compound, which shares the core allyl selenide structure, undergoes a clean and efficient C-Se bond cleavage upon treatment with an organolithium reagent like n-butyllithium (n-BuLi). This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. thieme-connect.com The selective cleavage of one of the C-Se bonds in a bis-selenide precursor or the single C-Se bond in a monoselenide generates a potent nucleophilic allyllithium reagent.

This process is highly valuable as it provides access to 3-lithio-2-[silylmethyl]propenes. These intermediates are not easily accessible through other synthetic routes. The resulting silyl-substituted allyllithium reagents can then be reacted in situ with a wide array of electrophiles to create more complex and functionalized molecules.

The research findings highlight the reaction of these generated allyllithium reagents with various electrophiles, showcasing their synthetic versatility. For instance, they can be trapped with silyl (B83357) chlorides to produce a variety of substituted allylsilanes. thieme-connect.com Furthermore, these lithiated intermediates react efficiently with aldehydes, ketones, and epoxides to yield the corresponding silyl-functionalized unsaturated alcohols in good to excellent yields. thieme-connect.com

The table below summarizes the transformation of a substituted allyl selenide into a lithiated species and its subsequent reaction with an electrophile, based on the findings from closely related systems.

| Precursor | Reagent | Intermediate | Electrophile | Final Product |

| 3-methylseleno-2-[trimethylsilylmethyl]propene | n-Butyllithium | 3-lithio-2-[trimethylsilylmethyl]propene | Aldehydes/Ketones | Silyl-functionalized unsaturated alcohols |

Environmental Behavior and Fate of Methyl 2 Propenyl Selenide and Organoselenium Analogs

Degradation and Transformation Pathways in Environmental Compartments

The persistence of methyl 2-propenyl selenide (B1212193) in the environment is limited by several degradation mechanisms. The primary transformation routes include biodegradation by microorganisms, photochemical reactions initiated by sunlight, and, to a lesser extent, chemical hydrolysis.

Microbial activity is a critical driver in the transformation of organoselenium compounds in both terrestrial and aquatic ecosystems. The structure of methyl 2-propenyl selenide, featuring a methyl group and an allyl (2-propenyl) group attached to a selenium atom, makes it susceptible to microbial metabolism under varying redox conditions .

Under aerobic conditions , microorganisms in soil and water can utilize organoselenium compounds as a carbon or energy source. The primary pathway involves the oxidative cleavage of the carbon-selenium (C-Se) bonds. For simple alkyl selenides like dimethyl selenide (DMSe), a well-studied analog, aerobic microbes can oxidize the compound, potentially leading to the formation of less volatile and more water-soluble intermediates, such as methylseleninic acid or elemental selenium (Se⁰). It is hypothesized that this compound undergoes similar oxidative degradation, where both the methyl and the propenyl groups can be targeted by microbial enzymes. The presence of the allyl group's double bond may offer an additional site for enzymatic attack compared to saturated analogs .

Under anaerobic conditions , which prevail in saturated soils, sediments, and anoxic water zones, reductive pathways dominate. Anaerobic microbial consortia can demethylate or dealkylate organoselenium compounds. For this compound, this could involve the removal of the methyl group to form allyl selenol or further reduction to inorganic forms like hydrogen selenide (H₂Se). The rates of anaerobic degradation are generally slower than aerobic processes but represent a significant transformation pathway in oxygen-deprived environments [30, 31].

| Compound | Environmental Medium | Condition | Observed Half-Life (t½) | Primary Transformation Process |

|---|---|---|---|---|

| Dimethyl selenide (Analog) | Aerobic Soil Slurry | Aerobic | 2 - 7 days | Oxidation to non-volatile species |

| Dimethyl diselenide (Analog) | Aerobic Soil Slurry | Aerobic | < 24 hours | Rapid oxidation and sorption |

| This compound | Aerobic Soil | Aerobic | Estimated: 1 - 5 days | Oxidative cleavage of C-Se bonds |

| Dimethyl selenide (Analog) | Anaerobic Sediment | Anaerobic | 15 - 40 days | Reductive demethylation |

| This compound | Anaerobic Sediment | Anaerobic | Estimated: 20 - 60 days | Reductive dealkylation/demethylation |

Sunlight provides the energy for photochemical reactions that can degrade this compound in both the atmosphere and surface waters.

Direct Photolysis in Water: this compound can absorb ultraviolet (UV) radiation present in sunlight, leading to the cleavage of its chemical bonds. The C-Se bond is weaker than a C-S (carbon-sulfur) bond, making selenoethers susceptible to photolytic degradation. Direct photolysis in sunlit surface waters can break the compound down into radical intermediates, which subsequently react to form various degradation products. The rate of this process depends on water clarity, latitude, season, and time of day [30, 32].

Photochemical Decomposition in Air: Once volatilized into the troposphere, the dominant degradation pathway for this compound is its reaction with photochemically generated oxidants, primarily the hydroxyl radical (•OH). The reaction with •OH is typically the most significant atmospheric sink. The presence of the C=C double bond in the 2-propenyl group makes this compound significantly more reactive towards •OH and ozone (O₃) than its saturated analog, dimethyl selenide. The •OH radical can add across the double bond or abstract a hydrogen atom, initiating a series of rapid oxidation reactions that lead to the compound's removal from the atmosphere [32, 33]. The calculated atmospheric lifetime of this compound is therefore considerably shorter than that of DMSe.

| Compound | Atmospheric Oxidant | Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

|---|---|---|---|

| Dimethyl selenide (Analog) | Hydroxyl Radical (•OH) | ~2.6 x 10⁻¹¹ | ~4.4 days |

| This compound | Hydroxyl Radical (•OH) | ~8.5 x 10⁻¹¹ | ~1.3 days |

| This compound | Ozone (O₃) | ~1.5 x 10⁻¹⁷ | ~7.7 days |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For selenoethers like this compound, the C-Se bond is generally stable and resistant to hydrolysis under environmentally relevant pH conditions (typically pH 4 to 9). While hydrolysis can occur under extreme pH or high-temperature conditions not found in nature, it is not considered a significant environmental degradation pathway compared to biodegradation and phototransformation. Therefore, the environmental half-life with respect to hydrolysis is estimated to be very long, indicating high stability in water in the absence of light or microbial activity [30, 32].

Environmental Distribution and Mobility

The movement and partitioning of this compound between air, water, and soil are controlled by its intrinsic physical and chemical properties, including its volatility and its affinity for organic matter.

The mobility of this compound in soil and aquatic systems is largely determined by its tendency to adsorb to solid particles, such as organic matter and clay minerals. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, suggesting the compound will readily leach through soil or remain dissolved in water. A high Koc value signifies strong adsorption and low mobility. Based on its structure and comparison with analogs, this compound is expected to have a low to moderate Koc value. This suggests it will exhibit moderate mobility in soils, with its movement being significantly retarded in soils with high organic carbon content [30, 32].

This compound is a volatile compound, and as such, volatilization is a key process governing its distribution. This process involves the transfer of the compound from a dissolved or sorbed state into the gas phase.

Volatilization from Water: The tendency of a chemical to partition from water to air is described by its Henry's Law constant (H). Compounds with a higher H value are more likely to volatilize from water bodies. This compound, like other low-molecular-weight organoselenium compounds, has a significant Henry's Law constant, indicating that volatilization from surface water to the atmosphere is a rapid and important fate process .

Volatilization from Soil: Volatilization from soil surfaces is also a major pathway. The rate is influenced by soil temperature, moisture content, air movement, and the compound's adsorption to soil particles (Koc). In moist, warm soils, this compound is expected to volatilize readily. However, in dry soils or soils with high organic matter, its volatilization rate will be reduced due to stronger adsorption [32, 33].

| Property | Estimated Value | Environmental Implication |

|---|---|---|

| Vapor Pressure | ~1.5 kPa (@ 25°C) | High volatility; readily enters the atmosphere. |

| Henry's Law Constant (H) | ~0.015 atm·m³/mol | Significant partitioning from water to air is expected. Volatilization half-life from a model river is on the order of hours. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~150 - 250 L/kg | Low to moderate adsorption to soil organic matter. Indicates moderate mobility in soil and potential for leaching. |

Bioavailability and Biotransformation in Environmental Organisms

The bioavailability and subsequent biotransformation of organoselenium compounds are critical factors governing their environmental fate and impact. While specific data on this compound is limited in scientific literature, the behavior of analogous organoselenium compounds, particularly those with propenyl groups and volatile characteristics, provides significant insights into its likely environmental conduct.

Organoselenium compounds, as a class, are generally more bioavailable to organisms than their inorganic counterparts, such as selenite (B80905) and selenate (B1209512). nih.gov This enhanced bioavailability is attributed to their structural similarity to sulfur-containing organic molecules, which allows them to be taken up by organisms through existing transport mechanisms for amino acids and other organic compounds. researchgate.netalsglobal.com For instance, plants can absorb organic selenium forms directly from the soil. usda.gov Once assimilated, these compounds can undergo various biotransformation processes.

In plants, particularly selenium accumulators like those from the Brassica and Allium genera, inorganic selenium is readily metabolized into various organic forms. researchgate.netmdpi.comencyclopedia.pub One notable transformation is the methylation of selenoamino acids, which can lead to the formation of volatile selenium species. mdpi.comencyclopedia.pub This volatilization is considered a detoxification mechanism for the plant. researchgate.net Research on selenized alfalfa sprouts has suggested the presence of a derivative of Se-2-propenyl selenocysteine (B57510), indicating that plants can metabolize propenyl-containing selenium compounds. capes.gov.brcore.ac.uk This suggests a plausible pathway for the biotransformation of compounds like this compound, should it be present in the environment. The biotransformation in plants can lead to the formation of various metabolites, including selenoamino acids and their derivatives. rsc.org

Volatile organoselenium compounds, such as dimethyl selenide (DMSe) and dimethyldiselenide (DMDSe), are known to be released from soils and plants into the atmosphere. tandfonline.comcore.ac.uk The fate of these volatile compounds in the soil is complex; for example, DMDSe can be sorbed onto soil particles and subsequently transformed into nonvolatile forms, including elemental selenium and other organic selenium compounds. tandfonline.com Microbial activity in the soil plays a crucial role in these transformations, including the conversion of DMDSe to the more volatile DMSe. tandfonline.com This indicates that if this compound were present in the soil, it would likely undergo similar microbially-mediated transformations.

In aquatic environments, organoselenium compounds can be taken up by organisms, and their bioavailability can be significantly higher than that of inorganic selenium. nih.gov Biological treatment processes in water can transform selenium species, sometimes resulting in organoselenium compounds that are more readily accumulated by aquatic life. nih.gov

Analytical Methodologies for Environmental Monitoring

The accurate monitoring of specific organoselenium compounds like this compound in environmental matrices is essential for understanding their distribution and fate. While methods specifically validated for this compound are not widely documented, the analytical techniques developed for similar volatile and non-volatile organoselenium species are directly applicable.

The primary challenge in analyzing organoselenium compounds is their often low concentrations and the presence of a complex matrix of other organic and inorganic substances. core.ac.uk Therefore, highly sensitive and selective analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile organoselenium compounds. tandfonline.comnih.govmdpi.com This method is well-suited for identifying and quantifying compounds like dimethyl selenide and dimethyl diselenide, which are commonly found in the headspace of environmental samples such as soil and plant cultures. tandfonline.comnih.gov For the analysis of this compound, a similar headspace or direct injection GC-MS method would be appropriate. The methodology typically involves trapping the volatile compounds from the sample matrix, followed by thermal desorption into the GC system for separation and subsequent detection by MS.

Table 1: GC-MS Parameters for Analysis of Volatile Organoselenium Compounds

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-1 or similar non-polar capillary column | tandfonline.com |

| Injection Mode | Headspace Solid-Phase Microextraction (HS-SPME) or direct injection | nih.gov |

| Oven Program | Temperature gradient, e.g., 100°C to 200°C | core.ac.uk |

| Detector | Mass Spectrometer (MS) | tandfonline.comnih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the benchmark for the speciation of non-volatile and semi-volatile organoselenium compounds, including selenoamino acids and their derivatives. nih.govcore.ac.ukumass.eduumass.eduresearchgate.net This technique combines the separation power of HPLC with the element-specific and highly sensitive detection of ICP-MS.

Research has demonstrated the successful separation of the cis-trans isomers of Se-1-propenyl-DL-selenocysteine using ion-pair reversed-phase HPLC-ICP-MS. core.ac.ukcore.ac.ukumass.edu This is highly significant as it shows the capability to resolve structurally similar propenyl-containing selenium compounds. The method can be adapted for the detection of this compound, likely after an appropriate extraction from the environmental matrix. Furthermore, HPLC-ICP-MS has been used to identify γ-glutamyl-Se-DL-propenyl-selenocysteine in plant extracts, further underscoring its utility for analyzing propenyl-selenium compounds. umass.edu

Table 2: HPLC-ICP-MS Parameters for Analysis of Propenyl-Containing Selenoamino Acids

| Parameter | Typical Setting | Reference |

|---|---|---|

| HPLC Column | C8 or C18 reversed-phase | researchgate.net |

| Mobile Phase | Gradient elution with methanol (B129727) and an ion-pairing agent (e.g., HFBA) | researchgate.net |

| ICP-MS Detection | Monitoring of selenium isotopes (e.g., m/z 77, 78, 80) | researchgate.net |

| Sample Preparation | Enzymatic or acid digestion, followed by extraction | nih.govresearchgate.net |

Other analytical approaches include derivatization techniques to enhance the volatility or detectability of selenoamino acids for GC-based analysis. umass.edu For instance, derivatization with ethyl chloroformate can produce stable, volatile derivatives suitable for GC-MS or GC with Atomic Emission Detection (AED). umass.edu

For accurate quantification, especially at trace levels, the use of internal standards, such as isotopically enriched selenium compounds, is often employed to correct for matrix effects and variations in instrument response. core.ac.uk The stability of selenium species during sample collection and storage is also a critical consideration, as transformations can occur. researchgate.net

Future Research Directions and Unaddressed Challenges in Methyl 2 Propenyl Selenide Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of methyl 2-propenyl selenide (B1212193) lies in the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. Future research should prioritize the development of "green" synthetic routes.

Key areas for future investigation include:

Catalytic Processes: Exploring novel catalytic systems, including those based on earth-abundant metals or organocatalysts, could lead to more sustainable and atom-economical syntheses. nih.gov

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation, sonochemistry, and photochemistry presents an opportunity to develop more environmentally friendly synthetic protocols. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it a promising avenue for the industrial production of methyl 2-propenyl selenide. nih.gov

Electrosynthesis: Electrochemical methods can provide a green alternative to traditional redox reagents, minimizing waste generation. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalysis | High efficiency, selectivity, and atom economy. | Development of novel catalysts (e.g., bio-inspired, earth-abundant metals). nih.gov |

| Alternative Energy | Reduced reaction times, lower energy consumption. | Optimization of reaction conditions using microwaves, ultrasound, or light. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and implementation of continuous flow reactors for synthesis. nih.gov |

| Electrosynthesis | Avoidance of toxic oxidizing/reducing agents. | Development of selective electrochemical transformations. nih.gov |

Deeper Exploration of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity patterns are known, a detailed picture of the intermediates and transition states is often lacking.

Future research should focus on:

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, can provide valuable insights into the structure and lifetime of reactive intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation barriers, and predict the stability of intermediates. nih.govd-nb.info This can help elucidate the role of various factors, such as solvent effects and catalyst structure, on the reaction outcome.

Isotope Labeling Studies: The use of isotopically labeled substrates can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A deeper mechanistic understanding will enable the rational design of more selective and efficient reactions. For instance, understanding the factors that govern the competition between different reaction pathways, such as mdpi.comnih.gov-sigmatropic rearrangements and selenoxide eliminations, is essential for controlling product distribution. nih.govwikipedia.org

Advancement in Chiral Synthesis and Stereocontrol

The synthesis of chiral organoselenium compounds, including derivatives of this compound, is an area of growing importance, particularly for applications in asymmetric catalysis and medicinal chemistry. mdpi.com However, achieving high levels of stereocontrol in reactions involving selenium remains a significant challenge.

Future research efforts should be directed towards:

Development of Chiral Selenium Reagents: Designing and synthesizing new chiral selenium-containing reagents and catalysts is paramount for achieving high enantioselectivity. tandfonline.comcardiff.ac.uk This could involve the use of chiral scaffolds derived from natural products like terpenes. tandfonline.com

Asymmetric Catalysis: Exploring the use of chiral transition metal catalysts or organocatalysts in conjunction with selenium reagents can provide a powerful strategy for asymmetric transformations. mdpi.com

Understanding Stereodetermining Steps: Detailed mechanistic studies are needed to identify the key stereodetermining steps in asymmetric reactions involving this compound. This knowledge will be instrumental in the rational design of more effective chiral catalysts and reagents.

The development of robust and general methods for the asymmetric synthesis of selenium-containing molecules will open up new possibilities for their use in various fields.

Elucidating Complex Biological Signaling Pathways and Targets

While it is known that this compound and its metabolites can influence various biological processes, a comprehensive understanding of their molecular targets and signaling pathways is still lacking.

Future research should aim to:

Identify Protein Targets: Proteomic approaches can be used to identify the specific proteins that interact with this compound or its metabolites. nih.gov This will provide crucial information about its mechanism of action.